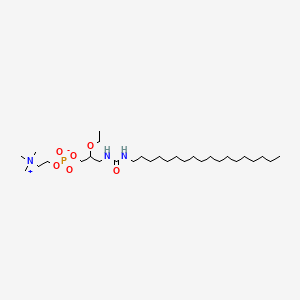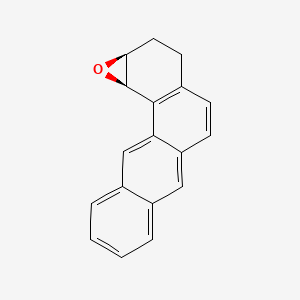
Fibrostatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fibrostatin A is a naturally occurring compound isolated from the culture media of the bacterium Streptomyces catenulae. It belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential antifibrotic and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fibrostatin A involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid as a catalyst. This reaction is typically carried out in 1,4-dioxane .
Industrial Production Methods
Streptomyces catenulae to maximize the yield of the compound. This would likely include controlling factors such as nutrient availability, pH, temperature, and aeration.
Analyse Des Réactions Chimiques
Types of Reactions
Fibrostatin A undergoes several types of chemical reactions, including:
Oxidation: The quinone structure of this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy groups on the naphthoquinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
Mécanisme D'action
Fibrostatin A exerts its effects primarily by inhibiting the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion properties and gain migratory and invasive characteristics, becoming mesenchymal cells. This process is crucial in cancer metastasis and fibrosis. This compound targets the extracellular GPBP kinase, which regulates the assembly of a collagen IV network that stabilizes the mesenchymal phenotype .
Comparaison Avec Des Composés Similaires
Fibrostatin A is part of a family of compounds known as fibrostatins, which include Fibrostatins B, C, D, E, and F. These compounds share a similar 1,4-naphthoquinone core but differ in their substituent groups. For example:
Fibrostatin B: Contains methoxy and methyl groups.
Fibrostatin C: Contains methoxy and hydroxyl groups.
Fibrostatin D: Contains methoxy and hydroxymethyl groups.
This compound is unique due to its specific combination of substituents, which confer distinct biological activities compared to its analogs.
Propriétés
Numéro CAS |
91776-42-0 |
|---|---|
Formule moléculaire |
C18H19NO7S |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(1-hydroxy-3-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO7S/c1-8-4-13(21)10-5-14(26-3)11(17(23)15(10)16(8)22)6-27-7-12(18(24)25)19-9(2)20/h4-5,12,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t12-/m0/s1 |
Clé InChI |
FDDCAZRCTMQKHP-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC |
SMILES canonique |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)







